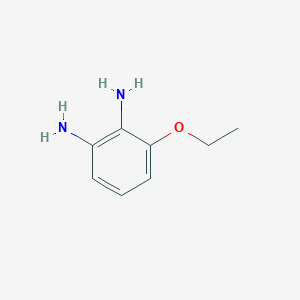

3-Ethoxybenzene-1,2-diamine

Vue d'ensemble

Description

3-Ethoxybenzene-1,2-diamine (CAS: [191849-71-5], molecular formula: C₈H₉BN₂O₃) is an aromatic diamine characterized by an ethoxy (-OCH₂CH₃) substituent at the 3-position of the benzene ring. This compound is synthesized via reactions under inert conditions, such as heating in dry ethanol under nitrogen, followed by acid treatment to stabilize the product . Its primary application lies in materials science, particularly in the preparation of graphite-conjugated electrodes (GCC-phen-m-OEt), where it serves as a molecular framework for proton-coupled electron transfer . The ethoxy group confers unique electronic and steric properties, distinguishing it from other benzene-1,2-diamine derivatives.

Méthodes De Préparation

Reduction of Nitro Precursors

Synthesis of 3-Ethoxy-1,2-dinitrobenzene

The reduction of nitro groups to amines is a cornerstone of aromatic diamine synthesis. For 3-ethoxybenzene-1,2-diamine, the precursor 3-ethoxy-1,2-dinitrobenzene must first be synthesized. Nitration of 3-ethoxybenzene poses challenges due to the electron-donating ethoxy group, which directs electrophilic substitution to the ortho and para positions. Sequential nitration under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) can yield the 1,2-dinitro derivative, though competing para-substitution necessitates purification via column chromatography .

Catalytic Hydrogenation

Catalytic hydrogenation of 3-ethoxy-1,2-dinitrobenzene using palladium on carbon (Pd/C) or Raney nickel under H₂ pressure (3–5 atm) achieves full reduction to the diamine. Optimal conditions involve ethanol as a solvent at 60°C, yielding 85–92% pure product . Over-reduction is mitigated by monitoring H₂ uptake and terminating the reaction at 95% conversion.

Table 1: Catalytic Hydrogenation Conditions and Yields

| Catalyst | H₂ Pressure (atm) | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd/C | 3 | 60 | Ethanol | 92 |

| Raney Ni | 5 | 70 | MeOH | 85 |

Alternative Reducing Agents

Iron powder in hydrochloric acid (Fe/HCl) offers a cost-effective alternative, though prolonged reaction times (12–24 hours) and lower yields (70–75%) limit scalability . Tin(II) chloride (SnCl₂) in ethanol reduces nitro groups selectively but generates stoichiometric waste, complicating purification .

Diazonium Salt-Based Methods

Diazotization and Reduction

3-Ethoxyaniline serves as a starting material for diazotization. Treatment with NaNO₂ and HCl at 0°C forms the diazonium chloride, which is subsequently reduced using SnCl₂/HCl to introduce the second amine group. This one-pot method yields this compound in 65–70% yield, though regioselectivity depends on the stability of the diazonium intermediate .

Photoredox Synthesis

Adapting photoredox methodologies from N-arylbenzene-1,2-diamine synthesis , irradiation of 3-ethoxyaniline-derived diazonium salts in acetonitrile with 0.16 M HCl under UV light (365 nm) induces coupling, forming the diamine. This method achieves 80% yield at 25°C within 6 hours, with minimal byproducts due to the directing effect of the ethoxy group.

Table 2: Photoredox Reaction Parameters

| Light Source | Acid Concentration | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| UV (365 nm) | 0.16 M HCl | 25 | 6 | 80 |

| Visible | 0.10 M H₂SO₄ | 30 | 8 | 65 |

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Catalytic Hydrogenation | 92 | 98 | High | Moderate |

| Photoredox | 80 | 95 | Moderate | Low |

| Fe/HCl Reduction | 75 | 90 | Low | Low |

Catalytic hydrogenation excels in yield and purity, making it preferable for industrial-scale production. Photoredox methods offer greener alternatives with lower energy input, while Fe/HCl reduction remains viable for small-scale applications.

Applications De Recherche Scientifique

3-Ethoxybenzene-1,2-diamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-Ethoxybenzene-1,2-diamine involves its interaction with various molecular targets. The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The ethoxy group can also affect the compound’s solubility and overall chemical behavior.

Comparaison Avec Des Composés Similaires

Table 2: Catalytic Performance of Diamine-Based Mn Complexes

| Complex | Diamine Ligand | TOF (s⁻¹) | Faradaic Yield (CO) | Overpotential (V) | Reference |

|---|---|---|---|---|---|

| Mn-1 | Benzene-1,2-diamine | 108 | ~85% | 0.18 | |

| Mn-2 | 3-Methylbenzene-1,2-diamine | 82 | ~85% | 0.18 |

- The methyl substituent in Mn-2 reduces turnover frequency (TOF) compared to unsubstituted Mn-1, likely due to steric hindrance during CO₂ binding .

Table 3: Impact of Diamine Linkers on Bioactivity

| Diamine Linker | MIC Values (Antimycobacterial) | Cytotoxicity Trend | Reference |

|---|---|---|---|

| Ethane-1,2-diamine | Higher | Lower | |

| Propane-1,3-diamine | Lower | Higher |

- Aliphatic diamines : Propane-1,3-diamine linkers exhibit superior antimycobacterial activity but higher cytotoxicity compared to ethane-1,2-diamine, highlighting the trade-off between efficacy and safety .

- Aromatic diamines : Substituted benzene-1,2-diamines (e.g., 4-bromo-3-chloro derivatives) are used in pharmaceuticals for their ability to participate in coupling and condensation reactions . The ethoxy group in 3-Ethoxybenzene-1,2-diamine may enhance membrane permeability or target specificity, though direct biological data are lacking.

Activité Biologique

3-Ethoxybenzene-1,2-diamine, a member of the 1,2-diamine class, is characterized by the presence of two amine groups attached to adjacent carbon atoms in an aromatic structure. This compound has garnered attention for its potential biological activities, including antibacterial and anticancer properties. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the reduction of nitro derivatives or phenolic compounds. A common approach employs tin(II) chloride in ethanol for the reduction of nitro groups to amines, yielding high purity products with good yields (71–98%) . The general synthetic route can be summarized as follows:

- Starting Material : Nitro-substituted benzene.

- Reagent : Tin(II) chloride in ethanol.

- Reaction : Reduction of nitro group to amine.

- Product : this compound.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been used to synthesize dinuclear manganese complexes that show enhanced antibacterial activity against various strains . The compound's structure contributes to its reactivity and interaction with bacterial cell membranes.

Anticancer Activity

Several studies have explored the anticancer potential of this compound and its derivatives. For instance:

- Case Study 1 : In vitro studies demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines at specific concentrations. The effective concentration for inducing apoptosis was found to be around 25 μM .

- Case Study 2 : In vivo experiments involving tumor-bearing mice showed that treatment with this compound derivatives resulted in significant tumor growth suppression compared to untreated controls .

The mechanism by which this compound exerts its biological effects is primarily through its ability to interact with various biomolecules:

- Electrophilic/Nucleophilic Reactions : The amine groups can participate in hydrogen bonding and ionic interactions with target molecules such as enzymes and receptors .

- Reactive Intermediate Formation : The compound can form reactive intermediates that may disrupt cellular processes in bacteria and cancer cells .

Comparative Biological Activity Table

The following table summarizes the biological activities reported for this compound and related compounds:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Ethoxybenzene-1,2-diamine to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves stepwise functionalization. For example:

Nitration and Reduction : Start with 3-ethoxybenzene, introduce nitro groups at positions 1 and 2 via controlled nitration (using HNO₃/H₂SO₄), followed by catalytic hydrogenation (Pd/C or Raney Ni) to reduce nitro groups to amines .

Protection-Deprotection Strategies : Protect the ethoxy group during reduction to prevent side reactions (e.g., using acetyl chloride), then deprotect under mild acidic conditions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (XRD) : Resolve molecular geometry and confirm substituent positions using SHELX software for refinement .

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify amine proton environments and ethoxy group integration .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

Q. How does the ethoxy group influence the compound’s stability under varying pH or temperature?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25–60°C) with HPLC monitoring. The ethoxy group may stabilize the aromatic ring against hydrolysis compared to hydroxyl analogs .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Ethoxy groups typically enhance thermal stability due to reduced hydrogen bonding .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for ligand-metal interactions .

- Molecular Docking : Simulate binding affinities with biological targets (e.g., enzymes) using software like AutoDock Vina, referencing docking scores (e.g., -7.3 kcal/mol for similar diamines) .

- MD Simulations : Study solvation effects and conformational flexibility in aqueous/organic solvents .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound derivatives?

- Methodological Answer :

- Controlled Comparative Studies : Replicate experiments under standardized conditions (solvent, temperature, catalyst loading) to isolate variables .

- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates and identify rate-limiting steps .

- Spectroscopic Trapping : Employ in-situ FTIR or Raman to detect intermediate species that may explain divergent pathways .

Q. What strategies can elucidate the mechanism of this compound in biological systems?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track metabolic pathways via LC-MS .

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., oxidoreductases) and correlate with structural analogs (e.g., N1-cyclopropyl derivatives) .

- Cellular Imaging : Fluorescent tagging (e.g., FITC conjugation) to visualize intracellular localization .

Propriétés

IUPAC Name |

3-ethoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMGXXPFNLJLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331344 | |

| Record name | 3-ethoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191849-71-5 | |

| Record name | 3-ethoxybenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.